molecular formula C9H15BrO2 B12043988 Ethyl 2-bromo-2-cyclopentylacetate

Ethyl 2-bromo-2-cyclopentylacetate

Cat. No.: B12043988
M. Wt: 235.12 g/mol
InChI Key: STUDWPIFXGYVRW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-cyclopentylacetate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester that features a cyclopentyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

ethyl 2-bromo-2-cyclopentylacetate

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6H2,1H3

InChI Key

STUDWPIFXGYVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-cyclopentylacetate can be synthesized through the bromination of ethyl 2-cyclopentylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-cyclopentylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to ethyl 2-cyclopentylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethyl 2-cyclopentylacetates.

    Reduction: Formation of ethyl 2-cyclopentylacetate.

    Elimination: Formation of cyclopentyl ethylene derivatives.

Scientific Research Applications

Ethyl 2-bromo-2-cyclopentylacetate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of functionalized materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclopentylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic reactions.

Comparison with Similar Compounds

Ethyl 2-bromo-2-cyclopentylacetate can be compared with other brominated esters such as:

    Ethyl 2-bromoacetate: Lacks the cyclopentyl group, making it less sterically hindered.

    Ethyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.

    Ethyl 2-bromo-2-phenylacetate: Features a phenyl group, which introduces aromaticity and affects the compound’s reactivity.

Biological Activity

Ethyl 2-bromo-2-cyclopentylacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H13BrO2C_9H_{13}BrO_2. It features a bromo substituent and an ester functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom may enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.
  • Cytotoxic Effects : In vitro investigations have indicated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : Some studies have explored the compound's ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition zones, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1825

Case Study 2: Anticancer Activity Assessment

In another study, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted.

CompoundMolecular FormulaBiological ActivityNotes
This compoundC9H13BrO2C_9H_{13}BrO_2Antimicrobial, cytotoxicPotential for drug development
Ethyl cyclopentylacetateC8H14O2C_8H_{14}O_2Minimal activityLacks bromine substituent
Ethyl cyclopropylacetateC7H12O2C_7H_{12}O_2Moderate antimicrobial activityLess potent than bromo derivative

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